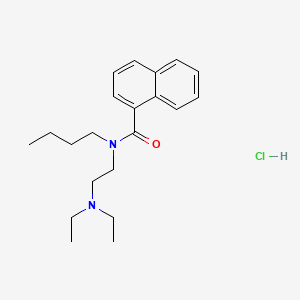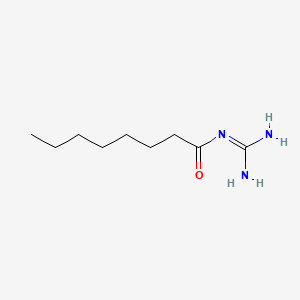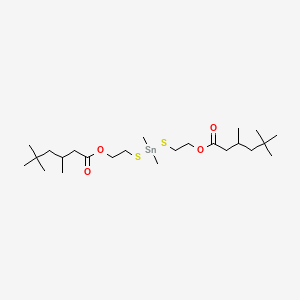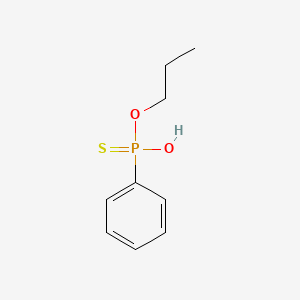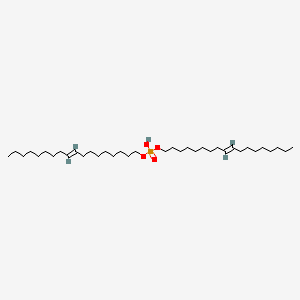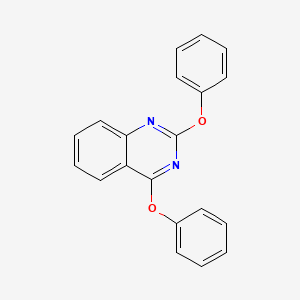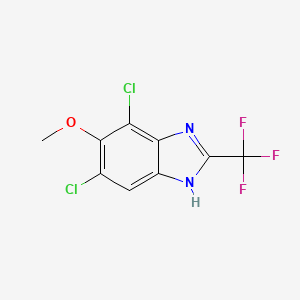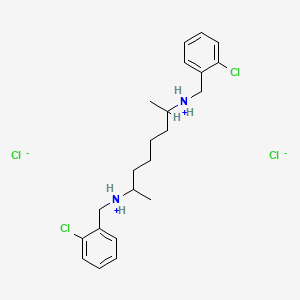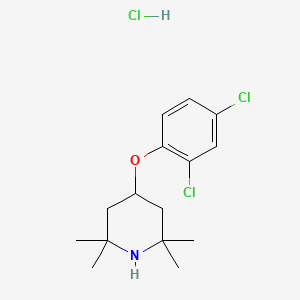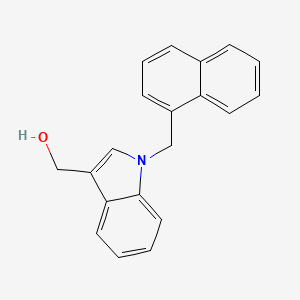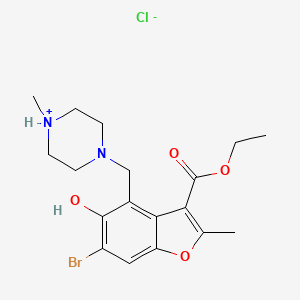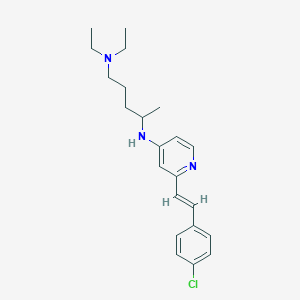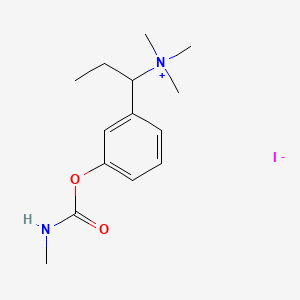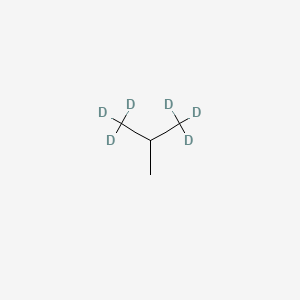
Propane-1,1,1,3,3,3-d6, 2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane-1,1,1,3,3,3-d6, 2-methyl- is a deuterated compound with the molecular formula C4H4D6 and a molecular weight of 64.1592 . This compound is a derivative of propane where six hydrogen atoms are replaced by deuterium atoms, making it useful in various scientific research applications due to its unique isotopic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propane-1,1,1,3,3,3-d6, 2-methyl- typically involves the deuteration of 2-methylpropane. This process can be achieved through classical organic chemistry methods and H/D exchange processes. One common method involves the use of deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of deuterated compounds like Propane-1,1,1,3,3,3-d6, 2-methyl- often involves large-scale deuteration processes using deuterium oxide (D2O) or deuterium gas. These methods ensure high yield and purity, which are crucial for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions
Propane-1,1,1,3,3,3-d6, 2-methyl- can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of light or heat.
Major Products Formed
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Applications De Recherche Scientifique
Propane-1,1,1,3,3,3-d6, 2-methyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: Applied in the production of specialty chemicals and materials with unique isotopic compositions
Mécanisme D'action
The mechanism by which Propane-1,1,1,3,3,3-d6, 2-methyl- exerts its effects is primarily through its isotopic substitution. Deuterium atoms have a greater mass than hydrogen atoms, which can influence the rate of chemical reactions and the stability of chemical bonds. This isotopic effect is leveraged in various applications to study reaction mechanisms and improve the properties of chemical compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propane-1,1,1,3,3,3-d6: A similar deuterated compound with the molecular formula C3H2D6.
2-Chloro-2-(Methyl-D3)-Propane-1,1,1,3,3,3-D6: A chlorinated derivative with the molecular formula C4D9Cl.
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated compound with unique properties used in various applications.
Uniqueness
Propane-1,1,1,3,3,3-d6, 2-methyl- is unique due to its specific isotopic composition, which provides distinct advantages in NMR spectroscopy and other analytical techniques. Its deuterium atoms offer insights into reaction mechanisms and molecular interactions that are not possible with non-deuterated compounds .
Propriétés
Numéro CAS |
74440-45-2 |
|---|---|
Formule moléculaire |
C4H10 |
Poids moléculaire |
64.16 g/mol |
Nom IUPAC |
1,1,1,3,3,3-hexadeuterio-2-methylpropane |
InChI |
InChI=1S/C4H10/c1-4(2)3/h4H,1-3H3/i1D3,2D3 |
Clé InChI |
NNPPMTNAJDCUHE-WFGJKAKNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C)C([2H])([2H])[2H] |
SMILES canonique |
CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Hydroxy-2-[(2-methyl-1-oxoallyl)amino]benzamide](/img/structure/B13766413.png)
